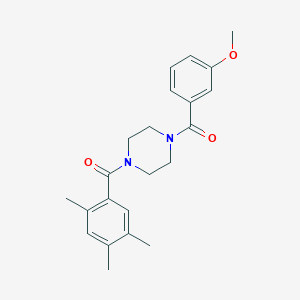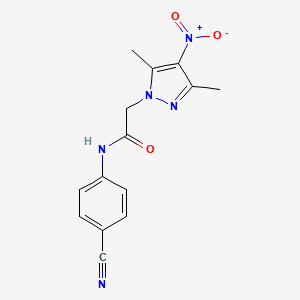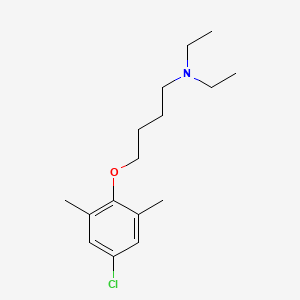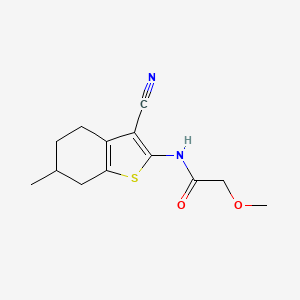![molecular formula C17H21N3O3 B4881540 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OXA-23 inhibitor, and it shows promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics.
Mechanism of Action
The mechanism of action of 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone involves the inhibition of OXA-23, a beta-lactamase enzyme that is responsible for antibiotic resistance in many bacteria. OXA-23 hydrolyzes beta-lactam antibiotics, rendering them ineffective against the bacteria. 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone binds to the active site of OXA-23, preventing the hydrolysis of beta-lactam antibiotics and restoring their effectiveness against the bacteria.
Biochemical and Physiological Effects
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone has no known biochemical or physiological effects on humans. However, this compound has shown promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone in lab experiments are its potent inhibitory effect on OXA-23 and its potential to restore the effectiveness of many antibiotics against antibiotic-resistant bacteria. The limitations of using this compound in lab experiments are its complex synthesis method and the need for specialized equipment and expertise to purify the compound.
Future Directions
There are several future directions for research on 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone. One direction is to investigate the effectiveness of this compound against other beta-lactamase enzymes that are responsible for antibiotic resistance in bacteria. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its potential for clinical use. Additionally, research can be conducted to optimize the synthesis method of this compound to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone is a complex process that involves several steps. The first step involves the reaction between 4-(2-hydroxyethyl)phenyl hydrazine and ethyl chloroacetate to form 3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-amine. The second step involves the reaction between 3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-amine and 2-azepanone to form 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone. The final step involves the purification of the compound using various techniques such as column chromatography.
Scientific Research Applications
1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone has shown promising results in inhibiting the growth of bacteria that are resistant to multiple antibiotics. This compound is a potent inhibitor of OXA-23, a beta-lactamase enzyme that is responsible for antibiotic resistance in many bacteria. The inhibition of OXA-23 by 1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone can restore the effectiveness of many antibiotics that are currently ineffective against antibiotic-resistant bacteria.
properties
IUPAC Name |
1-[[3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-11-9-13-5-7-14(8-6-13)17-18-15(23-19-17)12-20-10-3-1-2-4-16(20)22/h5-8,21H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXZWIKRQCNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({3-[4-(2-Hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(3-methoxybenzyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4881462.png)

![5-chloro-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4881472.png)

![N-(4-chlorobenzyl)-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4881483.png)

![1-[(2,6-dichlorophenyl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4881493.png)
![4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B4881494.png)
![N~2~-(4-fluorophenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4881500.png)


![2-(4-morpholinyl)-6-(4-phenoxyphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4881523.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-indol-3-ylmethyl)methylamine](/img/structure/B4881528.png)